4,4'-[1,6-Hexanediylbis(iminocarbonyl)]bis[1-decylpyridinium] dibromide
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Overview
Description
N,N’-hexamethylenebis(4-carbamoyl-1-decylpyridinium bromide): is a bis-quaternary ammonium compound known for its potent antimicrobial properties. It exhibits a wide antifungal spectrum and strong activity against various strains of fungi, making it a valuable compound in the field of biocontrol .
Preparation Methods
The synthesis of N,N’-hexamethylenebis(4-carbamoyl-1-decylpyridinium bromide) involves the reaction of 4-carbamoyl-1-decylpyridinium bromide with hexamethylene dibromide under controlled conditions. The reaction typically occurs in an organic solvent such as acetonitrile, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N,N’-hexamethylenebis(4-carbamoyl-1-decylpyridinium bromide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N’-hexamethylenebis(4-carbamoyl-1-decylpyridinium bromide) has several scientific research applications:
Chemistry: It is used as a biocide in various chemical formulations.
Biology: The compound exhibits strong antifungal activity, making it useful in biological studies involving fungal pathogens.
Medicine: Its antimicrobial properties are explored for potential therapeutic applications.
Industry: It is used in industrial applications as a disinfectant and preservative.
Mechanism of Action
The antimicrobial activity of N,N’-hexamethylenebis(4-carbamoyl-1-decylpyridinium bromide) is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a wide range of microorganisms, including fungi and bacteria .
Comparison with Similar Compounds
N,N’-hexamethylenebis(4-carbamoyl-1-decylpyridinium bromide) is unique among bis-quaternary ammonium compounds due to its dual long alkyl chains, which enhance its hydrophobic interactions with microbial membranes. Similar compounds include:
N-dodecylpyridinium iodide: A mono-quaternary ammonium compound with lower antifungal activity.
2-(4-thiazolyl) benzimidazole: A commonly used fungicide with different chemical structure and mode of action.
These comparisons highlight the superior antifungal activity and broader spectrum of N,N’-hexamethylenebis(4-carbamoyl-1-decylpyridinium bromide) compared to other similar compounds.
Properties
CAS No. |
190513-77-0 |
---|---|
Molecular Formula |
C38H64Br2N4O2 |
Molecular Weight |
768.7 g/mol |
IUPAC Name |
1-decyl-N-[6-[(1-decylpyridin-1-ium-4-carbonyl)amino]hexyl]pyridin-1-ium-4-carboxamide;dibromide |
InChI |
InChI=1S/C38H62N4O2.2BrH/c1-3-5-7-9-11-13-17-21-29-41-31-23-35(24-32-41)37(43)39-27-19-15-16-20-28-40-38(44)36-25-33-42(34-26-36)30-22-18-14-12-10-8-6-4-2;;/h23-26,31-34H,3-22,27-30H2,1-2H3;2*1H |
InChI Key |
CNJSEKJABVECCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[N+]1=CC=C(C=C1)C(=O)NCCCCCCNC(=O)C2=CC=[N+](C=C2)CCCCCCCCCC.[Br-].[Br-] |
Origin of Product |
United States |
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